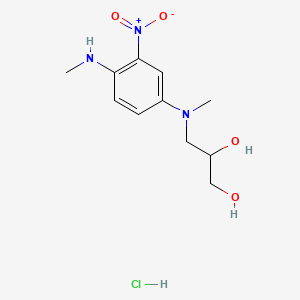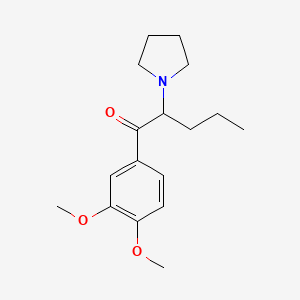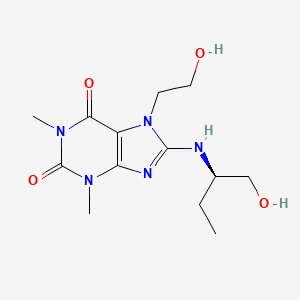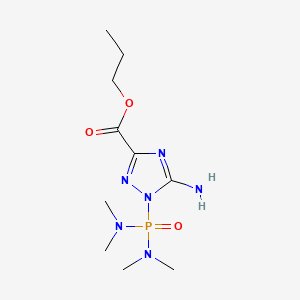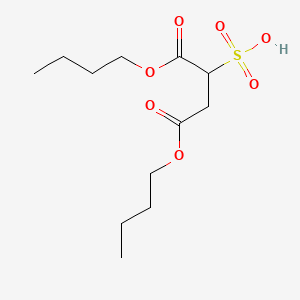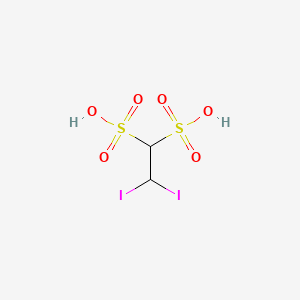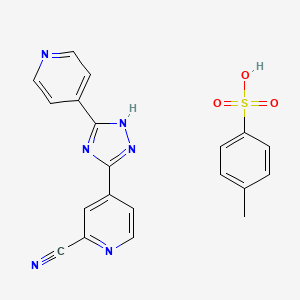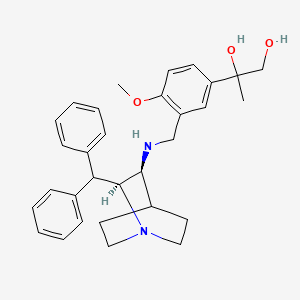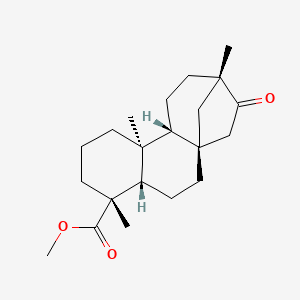
Methyl 16-oxostachan-18-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 16-oxostachan-18-oate: is a chemical compound with the molecular formula C21H32O3 . It is also known by other names such as (-)-isosteviol methyl ester and 17-nor-8.beta.,13.beta.-kauran-18-oic acid, 13-methyl-16-oxo-, methyl ester . This compound is a derivative of isosteviol, which is a diterpenoid derived from the natural sweetener stevioside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 16-oxostachan-18-oate typically involves the esterification of isosteviol. The process begins with the extraction of stevioside from the leaves of the Stevia rebaudiana plant. Stevioside is then hydrolyzed to produce steviol, which is subsequently oxidized to form isosteviol. Finally, isosteviol undergoes esterification with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for the hydrolysis, oxidation, and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 16-oxostachan-18-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Forms alcohol derivatives.
Substitution: Results in substituted esters.
Aplicaciones Científicas De Investigación
Methyl 16-oxostachan-18-oate has several scientific research applications, including:
Chemistry:
- Used as a starting material for the synthesis of other complex molecules.
- Employed in studying reaction mechanisms and pathways .
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties .
Medicine:
- Explored for its potential therapeutic effects in treating various diseases, such as osteoporosis and cancer .
Industry:
Mecanismo De Acción
The mechanism of action of methyl 16-oxostachan-18-oate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the PPAR signaling pathway , which plays a crucial role in regulating lipid metabolism and inflammation. The compound interacts with targets such as PPARA, PPARD, FABP3, and FABP4 , leading to its observed biological effects .
Comparación Con Compuestos Similares
Methyl 16-oxostachan-18-oate can be compared with other similar compounds, such as:
Isosteviol: The parent compound from which this compound is derived.
Steviol: Another derivative of stevioside with different functional groups.
Methyl 3β-hydroxyolean-18-en-28-oate: A triterpenoid with similar biological activities.
Uniqueness: this compound is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
30217-41-5 |
|---|---|
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
methyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C21H32O3/c1-18-10-6-15-19(2)8-5-9-20(3,17(23)24-4)14(19)7-11-21(15,13-18)12-16(18)22/h14-15H,5-13H2,1-4H3/t14-,15-,18-,19+,20+,21-/m0/s1 |
Clave InChI |
WWTGKEKQZGKXDC-XNRDYXSJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)OC)C |
SMILES canónico |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


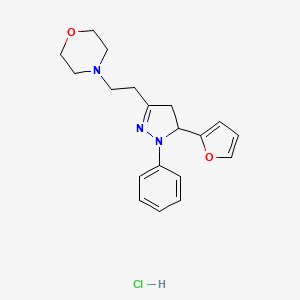
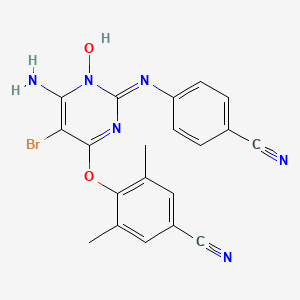
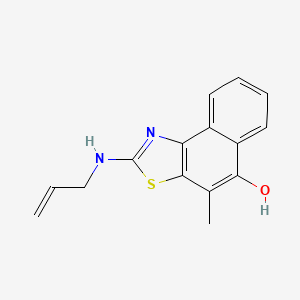
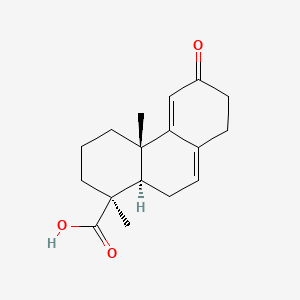
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
